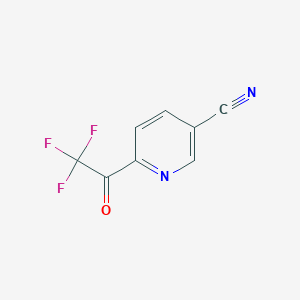

6-(2,2,2-Trifluoroacetyl)nicotinonitrile

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Synthesis

Fluorinated heterocyclic compounds are a class of molecules that have garnered immense interest across various scientific disciplines, particularly in medicinal chemistry and materials science. The introduction of fluorine or fluorine-containing groups, such as the trifluoroacetyl group, into a heterocyclic ring system can dramatically alter the parent molecule's physicochemical and biological properties.

Key impacts of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in biological systems. This often leads to an increased half-life of drug candidates.

Increased Lipophilicity: The presence of fluorine can enhance a molecule's ability to pass through biological membranes, which can improve its bioavailability.

Modulation of Basicity: The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocyclic ring, influencing how the molecule interacts with biological targets.

Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule through steric and electronic effects, which can be crucial for its binding affinity to receptors or enzymes.

These attributes have led to the inclusion of fluorinated heterocyclic motifs in a wide array of pharmaceuticals and agrochemicals.

Overview of the Nicotinonitrile Scaffold in Organic Chemistry

Nicotinonitrile, or 3-cyanopyridine, is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activity. ekb.eg The pyridine (B92270) ring is a fundamental N-heteroaromatic structure, and the nitrile group adds a versatile functional handle for further chemical transformations. ekb.eg

The nicotinonitrile scaffold is a key component in several marketed drugs, highlighting its importance as a "privileged scaffold" in drug discovery. ekb.eg Its derivatives have been shown to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. ekb.egekb.eg The nitrile group can participate in various chemical reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.

Research Rationale for Investigating 6-(2,2,2-Trifluoroacetyl)nicotinonitrile

The specific investigation of this compound is driven by the synergistic potential of its constituent parts. The trifluoroacetyl group at the 6-position of the nicotinonitrile ring is expected to exert strong electron-withdrawing effects, which can significantly influence the reactivity and electronic distribution of the pyridine ring.

The primary research interests in this particular compound include:

Novel Building Block for Synthesis: Its unique electronic and steric properties make it an attractive starting material for the synthesis of more complex and highly functionalized heterocyclic systems.

Exploration of Biological Activity: The combination of a trifluoroacetyl group and a nicotinonitrile core suggests potential for novel pharmacological activities, building upon the known bioactivity of related structures.

Materials Science Applications: The electron-deficient nature of the aromatic ring could be exploited in the development of new materials with specific electronic or optical properties.

While detailed experimental data on the synthesis and specific properties of this compound are not widely available in the public domain, its structural design logically follows from the established principles of medicinal and synthetic chemistry, making it a compound of significant theoretical interest for future research endeavors.

Structure

3D Structure

Properties

Molecular Formula |

C8H3F3N2O |

|---|---|

Molecular Weight |

200.12 g/mol |

IUPAC Name |

6-(2,2,2-trifluoroacetyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)6-2-1-5(3-12)4-13-6/h1-2,4H |

InChI Key |

NXWRHBQJIKJFDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C#N)C(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 2,2,2 Trifluoroacetyl Nicotinonitrile and Cognate Structures

Precursor Synthesis and Intermediate Derivatization

The introduction of a trifluoroacetyl moiety into organic molecules is typically achieved using highly reactive, fluorine-containing building blocks. researchgate.net These synthons are often derived from commercially available starting materials like trifluoroacetic acid or its anhydride (B1165640). acs.org A variety of such building blocks have been developed to facilitate the synthesis of complex fluorinated molecules, including heterocycles. researchgate.net

Key strategies often involve the use of polyfluoroalkyl-1,3-dicarbonyl compounds, such as ethyl 4,4,4-trifluoroacetoacetate, which serve as versatile precursors in cyclization and condensation reactions. researchgate.net Another approach involves the synthesis of trifluoroacetyl chloride, which can be prepared via the catalytic chlorination of trifluoroacetaldehyde (B10831) (fluoral). google.com This acid chloride is a potent electrophile for introducing the trifluoroacetyl group. Furthermore, oxidative cyclization of fluorinated enediones provides a pathway to 2-aryl-6-(trifluoromethyl)-4-pyrones, which are valuable intermediates for constructing other fluorinated azaheterocycles. nih.gov

| Building Block | Precursor(s) | Reaction Type | Reference |

|---|---|---|---|

| Ethyl 4,4,4-trifluoroacetoacetate | Ethyl acetate (B1210297), Ethyl trifluoroacetate (B77799) | Claisen condensation | researchgate.net |

| Trifluoroacetyl chloride | Trifluoroacetaldehyde (fluoral), Chlorine | Catalytic chlorination | google.com |

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetic acid | Dehydration | acs.org |

| 2-Aryl-6-(trifluoromethyl)-4-pyrones | (E)-6-Aryl-1,1,1-trifluorohex-5-ene-2,4-diones | Oxidative cyclization | nih.gov |

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are fundamental synthons for pyridine-based structures. The classical laboratory synthesis of the parent nicotinonitrile involves the dehydration of nicotinamide (B372718) using a strong dehydrating agent such as phosphorus pentoxide. orgsyn.org However, numerous alternative methods have been developed to access both the parent compound and its substituted analogs. orgsyn.orgekb.eg

These methods include the reaction of 3-bromopyridine (B30812) with cuprous cyanide or the fusion of sodium 3-pyridinesulfonate (B15499124) with sodium cyanide. orgsyn.org For the synthesis of more complex, substituted nicotinonitriles, multi-component reactions are particularly effective. A common strategy involves the one-pot condensation of substituted acetophenones, various aldehydes, malononitrile (B47326), and ammonium (B1175870) acetate. ekb.eg This approach allows for the rapid assembly of highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives. ekb.eg Another route involves the cyclization of chalcone (B49325) derivatives with malononitrile in the presence of ammonium acetate to yield 2-aminonicotinonitrile structures. nih.gov

| Product Type | Key Reactants | Reaction Description | Reference |

|---|---|---|---|

| Nicotinonitrile | Nicotinamide, Phosphorus pentoxide | Dehydration | orgsyn.org |

| Nicotinonitrile | 3-Bromopyridine, Cuprous cyanide | Nucleophilic substitution | orgsyn.org |

| Substituted 2-aminonicotinonitriles | Acetophenone, Aldehyde, Malononitrile, Ammonium acetate | Four-component condensation | ekb.eg |

| Substituted 2-aminonicotinonitriles | Chalcone, Malononitrile, Ammonium acetate | Cyclocondensation | nih.gov |

| Substituted 2-oxo-nicotinonitriles | Enone, Ethyl cyanoacetate, Ammonium acetate | One-pot condensation/cyclization | chem-soc.si |

Direct Synthesis Approaches for 6-(2,2,2-Trifluoroacetyl)nicotinonitrile

The direct synthesis of this compound can be envisioned through several strategic disconnections of the target molecule. These approaches generally fall into categories of condensation, cyclization, or multi-component reactions, which aim to construct the substituted pyridine (B92270) ring in an efficient manner.

Condensation reactions are a powerful tool for forming the cyanopyridine core. acsgcipr.org The Guareschi-Thorpe reaction, for example, involves the condensation of a β-ketoester with a cyanoacetamide equivalent in the presence of a base to form a substituted 2-hydroxynicotinonitrile (B16790) (or its tautomer, 2-pyridone). acsgcipr.org To synthesize the target molecule, a trifluoroacetyl-containing β-keto compound, such as 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione, could be condensed with cyanoacetamide. The resulting pyridone could then be converted to the corresponding 2-chloro derivative using reagents like phosphorus oxychloride, followed by further functionalization if needed. chem-soc.sinih.gov

Another viable strategy involves the reaction of an enaminone derived from a trifluoroacetyl ketone with a malononitrile dimer or cyanothioacetamide, which can lead to variously substituted nicotinonitriles. scirp.org

| Strategy | Key Precursors | Intermediate Product Type | Reference Principle |

|---|---|---|---|

| Guareschi-Thorpe Type | Trifluoroacetyl-β-ketoester, Cyanoacetamide, Base | 6-(Trifluoroacetyl)-2-pyridone-3-carbonitrile | acsgcipr.org |

| Enaminone-Based | Trifluoroacetyl enaminone, Cyanothioacetamide | 6-(Trifluoroacetyl)-2-thioxopyridine-3-carbonitrile | scirp.org |

| Michael Addition/Cyclization | Trifluoroacetyl-α,β-unsaturated ketone, Malononitrile, Base | 2-Amino-6-(trifluoroacetyl)nicotinonitrile | ekb.egnih.gov |

The construction of the pyridine ring itself is a fundamental challenge in heterocyclic synthesis. acsgcipr.org Several named reactions are applicable to the synthesis of highly substituted pyridines. The Hantzsch pyridine synthesis, traditionally a reaction between an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia, typically yields a dihydropyridine (B1217469) that must be subsequently oxidized. acsgcipr.orgbaranlab.org A modification using a trifluoroacetyl-containing β-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate) as one component and a β-ketonitrile as the other could provide a direct route to a nicotinonitrile derivative.

The Bohlmann-Rahtz pyridine synthesis offers a pathway that directly yields the aromatic pyridine ring by reacting an enamine with an α,β-unsaturated ketone, avoiding a separate oxidation step. acsgcipr.orgorganic-chemistry.org A strategy for the target molecule could involve the reaction of an enamine bearing a cyano group with a trifluoroacetyl-substituted vinyl ketone. Additionally, transition-metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful method for pyridine synthesis, offering high regioselectivity and functional group tolerance. acsgcipr.org

| Reaction Name | General Reactants | Key Feature | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (x2), Ammonia | Forms a dihydropyridine intermediate requiring oxidation. | acsgcipr.orgbaranlab.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated Ketone | Directly forms the aromatic pyridine ring. | acsgcipr.orgorganic-chemistry.org |

| Kröhnke Synthesis | α,β-Unsaturated Ketone, Pyridinium (B92312) Salt, Ammonium Acetate | Versatile for various substitution patterns. | acsgcipr.org |

| [2+2+2] Cycloaddition | Alkyne (x2), Nitrile, Metal Catalyst | High atom economy and regioselectivity. | acsgcipr.org |

Multi-component reactions (MCRs) are highly efficient, combining three or more reactants in a single pot to form a complex product, thereby reducing waste and simplifying procedures. nih.govnih.gov The synthesis of functionalized pyridines is well-suited to MCR strategies. acsgcipr.org

A plausible MCR for a precursor to this compound could involve the reaction of a trifluoroacetyl-containing ketone, an aldehyde, malononitrile, and ammonium acetate. ekb.egchem-soc.si This reaction would proceed through a series of tandem steps, likely involving Knoevenagel condensation followed by Michael addition and subsequent cyclization and aromatization to yield a highly substituted 2-aminonicotinonitrile. Such domino reaction pathways are prized for their operational simplicity and ability to rapidly build molecular complexity from simple starting materials. nih.gov

| Component 1 | Component 2 | Component 3 | Component 4 | Potential Product | Reference Principle |

|---|---|---|---|---|---|

| 1,1,1-Trifluoroacetone (or derivative) | Aldehyde | Malononitrile | Ammonium Acetate | 2-Amino-4-R-6-(trifluoromethyl)nicotinonitrile | ekb.egchem-soc.si |

Strategic Introduction of the Trifluoroacetyl Moiety

The trifluoroacetyl group is a powerful electron-withdrawing substituent that can serve as a key building block or a final functionality in complex molecules. Its introduction onto a pyridine ring, such as in nicotinonitrile, requires strategic chemical maneuvers.

The direct trifluoroacylation of nicotinonitrile derivatives represents a primary route to compounds like this compound. This typically involves the reaction of a nicotinonitrile precursor with a trifluoroacylating agent. While specific literature on the direct synthesis of this compound is sparse, analogous reactions on related heterocyclic systems provide insight into potential synthetic pathways. For instance, the acylation of vinyl ethers with trifluoroacetyl chloride is a known method to generate trifluoroacetylated intermediates that can undergo subsequent cyclization reactions to form heterocyclic cores. google.com

One plausible strategy involves the use of organometallic nicotinonitrile derivatives. A lithiated or Grignard derivative of a protected nicotinonitrile could react with a trifluoroacylating agent like ethyl trifluoroacetate or trifluoroacetic anhydride. The choice of reagents and reaction conditions is critical to avoid side reactions and ensure regioselectivity, particularly at the 6-position of the pyridine ring.

Another approach could involve a Friedel-Crafts-type acylation, although the electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic substitution. Activation of the ring or the use of potent catalysts would be necessary. The reaction of N-silyl pyrrole (B145914) derivatives with trifluoroacetic anhydride is an example of such a transformation on a different heterocyclic system. researchgate.net

| Reagent Class | Specific Reagent Example | Potential Application |

| Trifluoroacylating Agents | Trifluoroacetyl chloride, Trifluoroacetic anhydride | Direct acylation of activated nicotinonitrile derivatives |

| Organometallic Precursors | 6-Lithio-nicotinonitrile, 6-Grignard-nicotinonitrile | Nucleophilic attack on a trifluoroacylating agent |

| Acylation Catalysts | Lewis acids (e.g., AlCl₃) | Activation for Friedel-Crafts-type reactions (less common for pyridines) |

The synthesis of 6-(Trifluoromethyl)nicotinonitrile provides an alternative entry point to related structures and is often a key intermediate for various pharmaceuticals. chemicalbook.com The trifluoromethyl group is typically installed using methods that differ from trifluoroacylation.

One common strategy involves the conversion of a precursor functional group at the 6-position. For example, starting from 2-chloro-6-(trifluoromethyl)nicotinic acid, a series of reactions can lead to the desired nicotinonitrile. chemicalbook.com A key step in one documented synthesis of the related 6-(Trifluoromethyl)nicotinic acid involves the catalytic hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid using a Palladium on carbon (Pd/C) catalyst in the presence of a base like triethylamine. chemicalbook.com This removes the chloro group, and the resulting nicotinic acid can then be converted to the nitrile.

Another powerful approach is the cyclization of fluorinated precursors. For instance, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) can react with 3-aminocrotononitrile (B73559) or similar enamines in a condensation reaction to construct the trifluoromethyl-substituted pyridine ring. google.comchemicalbook.com This method builds the heterocyclic core with the trifluoromethyl group already in place.

| Starting Material | Key Reagents | Product | Reference |

| 2-chloro-6-(trifluoromethyl)nicotinic acid | H₂, 5%-Pd/C, Triethylamine, Methanol | 6-(Trifluoromethyl)nicotinic acid | chemicalbook.com |

| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Methyl 3-aminoacrylate, Sodium methoxide | 6-(Trifluoromethyl)nicotinic acid | chemicalbook.com |

| Pyridine N-oxides | Trimethylamine, Fluoride source | 2-Fluoropyridines | acs.org |

| 3-bromo-4-nitropyridine N-oxide | Fluoride source, then Catalytic hydrogenation | 3-fluoro-4-aminopyridine | rsc.org |

These trifluoromethylation strategies highlight the importance of precursor design and the versatility of modern synthetic organic chemistry in creating complex fluorinated molecules. uni-muenster.de

Purification and Isolation Techniques for Fluorinated Nicotinonitriles

The successful synthesis of fluorinated nicotinonitriles is contingent upon effective purification and isolation techniques to remove unreacted starting materials, reagents, and byproducts. The unique properties conferred by the fluorine atoms, such as high polarity and altered volatility, can influence the choice of purification method. nih.gov

Crystallization and Recrystallization: Crystallization is a powerful technique for purifying solid compounds. wikipedia.org If this compound or its cognates are crystalline solids, this method can yield material of very high purity. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms crystals, leaving impurities in the mother liquor. wikipedia.org For reagents of uncertain purity, recrystallization can be employed to improve and verify their purity. wikipedia.org

Chromatography: Column chromatography is one of the most versatile and widely used purification methods in organic synthesis. nih.gov For fluorinated nicotinonitriles, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate). The separation is based on the differential adsorption of the components of the mixture to the stationary phase. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Distillation: For compounds that are liquid at or near room temperature and are thermally stable, distillation can be an effective purification method. osti.gov Vacuum distillation is particularly useful for high-boiling-point compounds as it allows the distillation to occur at a lower temperature, thus preventing decomposition. google.com Nicotinonitrile itself can be purified by distillation, suggesting that its fluorinated derivatives might also be amenable to this technique, depending on their volatility and thermal stability. orgsyn.org

Trituration: This technique is used to purify a solid material that may contain small amounts of highly soluble impurities. The crude solid is washed or stirred with a solvent in which the desired product is insoluble, but the impurities are soluble. wikipedia.org

| Technique | Principle of Separation | Applicability to Fluorinated Nicotinonitriles | Key Considerations |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Highly effective for solid, crystalline compounds. | Choice of solvent is critical for obtaining high yield and purity. wikipedia.org |

| Column Chromatography | Differential adsorption onto a solid stationary phase. | Widely applicable for both solid and liquid compounds; effective for separating complex mixtures. nih.gov | Requires selection of appropriate stationary and mobile phases. |

| Vacuum Distillation | Differences in boiling points under reduced pressure. | Suitable for thermally stable liquid compounds or low-melting solids. google.com | Compound must be volatile enough and not decompose at the required temperature. |

| Trituration | Differential solubility in a chosen solvent. | Useful for removing minor, highly soluble impurities from a solid product. wikipedia.org | The desired compound should have very low solubility in the trituration solvent. |

The choice of the most appropriate purification method or combination of methods depends on the physical state of the product (solid or liquid), its stability, and the nature of the impurities present.

Chemical Reactivity and Mechanistic Investigations of 6 2,2,2 Trifluoroacetyl Nicotinonitrile

Nucleophilic Substitution Reactions Involving the Trifluoroacetyl Group

The trifluoroacetyl group (–COCF₃) is characterized by a highly electrophilic carbonyl carbon. The strong inductive effect of the three fluorine atoms withdraws electron density from the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles. This reactivity is a cornerstone of the molecule's chemical profile.

Nucleophilic attack on the trifluoroacetyl carbonyl carbon typically proceeds through a two-step addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the C-C bond between the carbonyl group and the pyridine (B92270) ring, with the trifluoroacetyl group acting as the leaving entity. Pyridines with leaving groups are known to undergo nucleophilic substitution, typically via an addition-elimination pathway. quimicaorganica.org While direct substitution on the pyridine ring is possible, the trifluoroacetyl group itself presents a more reactive site for nucleophilic interaction. nih.govnih.gov

The general mechanism can be summarized as follows:

Nucleophilic Attack: An electron-rich nucleophile attacks the electrophilic carbonyl carbon of the trifluoroacetyl group.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination: The intermediate collapses, and depending on the stability of the leaving groups, either the nucleophile is expelled (reversing the first step) or the bond to the pyridine ring is cleaved.

This reactivity is often harnessed in synthetic chemistry, where the trifluoroacetyl group can be used as a protecting group that is later removed under specific nucleophilic (often basic) conditions. scholaris.ca

Table 1: Key Features of Nucleophilic Reactions on the Trifluoroacetyl Group

| Feature | Description |

| Reactive Center | Carbonyl carbon of the trifluoroacetyl group |

| Driving Force | Strong inductive electron withdrawal by the CF₃ group, creating a highly electrophilic carbon |

| Mechanism | Typically a two-step Addition-Elimination sequence |

| Key Intermediate | Tetrahedral alkoxide intermediate |

| Potential Outcomes | Addition of the nucleophile or cleavage of the trifluoroacetyl group from the pyridine ring |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds. In the context of 6-(2,2,2-trifluoroacetyl)nicotinonitrile, the electron-deficient π-systems, activated by the trifluoroacetyl and nitrile groups, make the molecule an excellent substrate for various cycloaddition pathways. Computational studies have shown that fluorine-containing substituents like trifluoroacetyl (COCF₃) significantly influence the energetics of cycloaddition reactions. acs.orgnih.gov

1,3-dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. The electron-withdrawing nature of the trifluoroacetyl group enhances the dipolarophilic character of the π-bonds within the this compound molecule, including the carbonyl C=O double bond itself.

Trifluoroethyl amine-derived ketimines and other fluorinated systems have been shown to readily participate in 1,3-dipolar cycloadditions with various dipolarophiles. researchgate.netmdpi.com In the case of this compound, the molecule would act as the dipolarophile. It can react with 1,3-dipoles such as:

Azomethine ylides: To form substituted pyrrolidine (B122466) rings.

Nitrones: To generate isoxazolidine (B1194047) derivatives. wikipedia.org

Nitrile imines: To produce pyrazole (B372694) or other five-membered heterocycles.

The central carbonyl group, activated by the adjacent trifluoromethyl group, can serve as a dienophile or dipolarophile, undergoing cycloaddition to form functionalized heterocyclic compounds in a single step. researchgate.net The reaction proceeds in a concerted fashion, where the high electrophilicity of the trifluoroacetylated system facilitates the interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole.

The [3+2] cycloaddition, a major subclass of 1,3-dipolar cycloadditions, is a particularly effective method for synthesizing five-membered rings. The reactivity of trifluoromethylated building blocks in these reactions is well-documented. For instance, trifluoroacetonitrile (B1584977) (CF₃CN) readily undergoes [3+2] cycloaddition with nitrilimines to produce trifluoromethyl-substituted 1,2,4-triazoles. mdpi.comnih.gov Similarly, pyridinium (B92312) 1,4-zwitterionic thiolates react with CF₃CN precursors in [3+2] cycloadditions to yield 2-trifluoromethyl thiazoles. rsc.org

For this compound, two primary sites can act as the '2π' component in a [3+2] cycloaddition:

The Nitrile Group (C≡N): The electron-withdrawing environment of the pyridine ring enhances the reactivity of the nitrile group as a dipolarophile.

The Carbonyl Group (C=O): The highly electrophilic carbonyl double bond can also participate in cycloadditions, particularly with electron-rich dipoles.

Research on the [3+2] cycloaddition of trifluoroacetonitrile imines with enones has led to the synthesis of trifluoromethylated pyrazoles, demonstrating the utility of these fluorinated synthons in building complex heterocycles. acs.org The presence of the strongly electron-withdrawing trifluoroacetyl group in this compound suggests it would be a highly reactive partner in such transformations.

Table 2: Potential [3+2] Cycloaddition Reactions

| 1,3-Dipole (3π component) | Reactive Site on Substrate (2π component) | Resulting Heterocycle |

| Nitrilimine (R-C≡N⁺-N⁻-R') | Nitrile group (–C≡N) | Tetrazole derivative |

| Nitrilimine (R-C≡N⁺-N⁻-R') | Carbonyl group (–COCF₃) | Oxadiazoline derivative |

| Azide (R-N₃) | Nitrile group (–C≡N) | Tetrazole derivative |

| Nitrone (R₂C=N⁺(R)O⁻) | Carbonyl group (–COCF₃) | Dioxazolidine derivative |

Heterocyclization Reactions and Annulated Systems Formation

The structure of this compound, which contains a β-keto nitrile moiety (a ketone group β to a nitrile group), is an ideal precursor for a variety of heterocyclization reactions. These reactions involve the condensation of the substrate with a binucleophilic reagent to construct a new ring fused to the original pyridine core, forming annulated systems.

The synthesis of a thieno[2,3-b]pyridine (B153569) ring system from this compound can be achieved via the Gewald aminothiophene synthesis. wikipedia.org This multicomponent reaction typically involves the condensation of a ketone, an α-cyanoester (or nitrile), and elemental sulfur in the presence of a base. arkat-usa.orgorganic-chemistry.org

In this specific case, the intramolecular ketone (the trifluoroacetyl group) and nitrile functionalities are already in the correct β-relationship. The reaction would proceed as follows:

Enolate Formation: A base abstracts a proton from the carbon between the carbonyl and nitrile groups (the α-carbon).

Reaction with Sulfur: The enolate reacts with elemental sulfur.

Cyclization: The resulting intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile carbon.

Tautomerization: The final step is tautomerization to yield the aromatic 2-aminothiophene ring fused to the pyridine core.

The product would be a 3-amino-2-(trifluoromethyl)thieno[2,3-b]pyridine derivative. The synthesis of various thieno[2,3-b]pyridines, including those bearing trifluoromethyl groups, is of significant interest due to their pharmacological activities. researchgate.netmdpi.com

The β-keto nitrile structure of this compound is also a classic precursor for the synthesis of fused pyrazole rings. The reaction with hydrazine (B178648) (H₂N-NH₂) or its substituted derivatives is a direct and efficient method for constructing the pyrazolo[3,4-b]pyridine skeleton. mdpi.comnih.govnih.gov

The mechanism involves a condensation-cyclization sequence:

One nitrogen atom of the hydrazine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the trifluoroacetyl group.

The other nitrogen atom of the hydrazine attacks the carbon of the nitrile group.

Subsequent dehydration and cyclization lead to the formation of the stable, aromatic pyrazole ring fused to the pyridine.

This reaction typically proceeds with high regioselectivity to yield a 3-(trifluoromethyl)pyrazolo[3,4-b]pyridin-4-amine. The synthesis of such fluorinated pyrazolopyridines is an active area of research for developing novel therapeutic agents. nih.govrsc.org The reaction of a related 2-chloronicotinonitrile with hydrazine hydrate (B1144303) has been shown to produce pyrazolopyridine derivatives, highlighting the general applicability of this synthetic strategy. qu.edu.qa

Derivatization to Furo[2,3-b]pyridine (B1315467) Systems

The furo[2,3-b]pyridine scaffold is a prominent heterocyclic core in medicinal chemistry. cncb.ac.cn The synthesis of this system from nicotinonitrile precursors is a well-established area of research. researchgate.net For this compound, derivatization into a furo[2,3-b]pyridine system can be envisioned through several synthetic strategies, primarily involving the construction of the furan (B31954) ring onto the pyridine core.

One common strategy for synthesizing furo[2,3-b]pyridines involves the intramolecular cyclization of suitably substituted pyridines. nih.gov A plausible pathway for this compound would begin with the modification of the trifluoroacetyl group. For instance, a Reformatsky reaction with an α-haloester (e.g., ethyl bromoacetate) would convert the ketone into a tertiary alcohol. The resulting intermediate, possessing both a hydroxyl group and the nitrile on the pyridine ring, could then undergo cyclization. This Thorpe-Ziegler type of reaction involves the base-catalyzed intramolecular addition of the carbanion generated adjacent to the ester onto the nitrile group, followed by tautomerization to form an enamine. Subsequent acid-catalyzed hydrolysis and dehydration would yield the fused furo[2,3-b]pyridine ring system.

Another established route is the nucleophilic aromatic substitution (SNAr) on a 2-halopyridine derivative, followed by ring closure. nih.gov While the starting compound is not halogenated at the 2-position, its conversion to a 2-chloro or 2-alkoxy derivative would open up this pathway. The electron-withdrawing groups present would facilitate such a substitution. Once a group like -OCH₂CO₂Et is installed at the 2-position, an intramolecular Dieckmann condensation or a related cyclization can be used to form the furan ring.

The table below summarizes potential synthetic approaches for this derivatization based on established methods for related nicotinonitriles.

| Reaction Type | Reagents | Intermediate Type | Cyclization Method |

| Reformatsky / Thorpe-Ziegler | 1. BrCH₂CO₂Et, Zn2. Base (e.g., NaH) | β-Hydroxy ester | Intramolecular carbanion attack on nitrile |

| SNAr / Dieckmann Condensation | 1. Conversion to 2-halopyridine2. Ethyl glycolate, Base | 2-Alkoxyacetate pyridine | Intramolecular condensation |

| Intramolecular Condensation | Reagents to form a 1,4-dicarbonyl system | Pyridine with adjacent enolate and ketone | Aldol-type cyclization/dehydration |

Condensation and Related Transformative Reactions

The presence of the highly electrophilic trifluoroacetyl ketone and the nitrile group makes this compound an excellent substrate for a variety of condensation reactions. These transformations are pivotal for constructing more complex molecular architectures.

A key reaction is the Knoevenagel condensation, which involves the reaction of the trifluoroacetyl carbonyl group with active methylene (B1212753) compounds. nih.govorganic-chemistry.org Reagents such as malononitrile (B47326), ethyl cyanoacetate, or acetylacetone, in the presence of a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), can condense with the ketone. researchgate.net This reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon. Subsequent dehydration yields a new C=C double bond, extending the conjugation of the system.

The nitrile group can also participate in transformative reactions. The Thorpe-Ziegler reaction is an intramolecular self-condensation of dinitriles to form cyclic ketones after hydrolysis. wikipedia.orgsemanticscholar.org While this applies to intramolecular reactions, the underlying principle of base-catalyzed addition of a carbanion to a nitrile is fundamental. In intermolecular reactions, this compound can react with Grignard reagents or other organometallics at the nitrile carbon to form, after hydrolysis, ketones.

Furthermore, condensation reactions involving both the ketone and reagents that can subsequently interact with the nitrile or pyridine ring can lead to the formation of novel heterocyclic systems. For example, reaction with hydrazines could initially form a hydrazone at the ketone, which might then undergo cyclization involving the nitrile group to form fused pyrazole systems. Similarly, condensation with ethyl acetoacetate (B1235776) can lead to the formation of new pyridine or pyran rings through complex reaction cascades. nih.gov

The following table outlines some of the expected condensation reactions.

| Reaction Type | Reactant | Catalyst | Primary Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine/Ammonium Acetate | Pyridyl-alkene dinitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Piperidine/Ammonium Acetate | α,β-Unsaturated ester |

| Aldol-type Condensation | Acetone | Base (e.g., NaOH) | α,β-Unsaturated ketone |

| Hydrazone Formation | Hydrazine / Substituted Hydrazines | Acid catalyst | Pyridyl-hydrazone |

Mechanistic Postulations and Elucidations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. The electronic properties of the molecule heavily influence the pathways these reactions follow.

Many transformations of this compound can be facilitated or controlled by catalysts. Catalytic mechanisms in these reactions often involve the activation of one of the functional groups. mdpi.com

In Lewis acid catalysis, the catalyst (e.g., ZnCl₂, AlCl₃, or a lanthanide triflate) coordinates to either the carbonyl oxygen of the trifluoroacetyl group or the nitrogen of the nitrile. Coordination to the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as the enol form of an active methylene compound in a Knoevenagel condensation. This lowers the activation energy of the reaction.

In the context of transition metal catalysis, particularly with nickel or palladium, C-H functionalization reactions at the pyridine ring are plausible. researchgate.netnih.gov The mechanism for such reactions typically involves a sequence of steps:

Coordination: The metal catalyst coordinates to the pyridine nitrogen.

C-H Activation: The catalyst facilitates the cleavage of a C-H bond on the pyridine ring, often via a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate.

Oxidative Addition/Reductive Elimination: The reaction partner (e.g., an aryl halide) undergoes oxidative addition to the metal center, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.

The specific pathway is highly dependent on the catalyst, ligands, and reaction conditions employed. cardiff.ac.uk

Rearrangement reactions are common in heterocyclic chemistry and can be key steps in the synthesis of complex pyridine derivatives. In reactions starting from this compound, intermediates may form that are prone to rearrangement.

For example, in syntheses that proceed through pyridone intermediates, a Dimroth rearrangement is a possibility. This rearrangement involves the ring-opening of a heterocyclic compound followed by re-cyclization to form an isomer. If a reaction leads to a 1-substituted-2-imino-1,2-dihydropyridine intermediate, it could potentially rearrange to a 2-(substituted-amino)pyridine.

Another relevant mechanistic pattern involves rearrangements following an initial condensation. For instance, the reaction of a 3-oxoalkanenitrile with an active methylene nitrile can lead to the formation of a substituted pyridine. The proposed mechanism often involves the initial formation of a Michael adduct, which cyclizes to a dihydropyridine (B1217469) or a pyranimine. This intermediate can then undergo ring-opening and re-cyclization, sometimes involving the displacement of a substituent, to yield the final, thermodynamically stable aromatic pyridine product. The strong electron-withdrawing trifluoroacetyl group would heavily influence the stability of intermediates and the feasibility of these rearrangement pathways.

Applications in Advanced Chemical Synthesis and Materials Research

Role as a Key Building Block in Complex Molecular Architectures

The strategic placement of reactive functional groups on a rigid aromatic scaffold makes 6-(2,2,2-trifluoroacetyl)nicotinonitrile an ideal candidate for the construction of complex molecular and supramolecular architectures. researchgate.net The pyridine (B92270) nitrogen, the cyano group, and the trifluoroacetyl moiety can all participate in various covalent and non-covalent interactions, enabling the directed assembly of intricate structures.

While specific research on the supramolecular chemistry of this compound is not extensively documented, the principles of crystal engineering and molecular self-assembly suggest its potential. The presence of hydrogen bond acceptors (the pyridine nitrogen, the oxygen of the acetyl group, and the nitrogen of the cyano group) and the potential for halogen bonding involving the fluorine atoms allow for the formation of predictable and stable supramolecular synthons. These interactions can guide the assembly of molecules into one-, two-, or three-dimensional networks with potential applications in areas such as gas storage, separation, and catalysis.

The nicotinonitrile framework itself is a recognized component in the design of supramolecular assemblies. For instance, the crystal structure of certain nicotinonitrile derivatives reveals the formation of supramolecular assemblies through intermolecular interactions. researchgate.net This precedent underscores the potential of this compound to serve as a programmable building block for designing crystalline solids with desired topologies and functions.

Precursor for Diverse Functionalized Heterocyclic Systems

The reactivity of the nicotinonitrile core, enhanced by the strongly electron-withdrawing trifluoroacetyl group, makes this compound a valuable starting material for the synthesis of a variety of functionalized heterocyclic systems. The cyano group and the carbonyl group are key handles for cyclization and condensation reactions, leading to the formation of fused ring systems and other complex heterocyclic structures.

Nicotinonitrile derivatives are widely used as precursors for various heterocyclic compounds. researchgate.netekb.egnih.gov For example, they can undergo reactions with various reagents to form fused pyridines, such as pyrido[2,3-d]pyrimidines. nih.gov The general reactivity of the nicotinonitrile scaffold suggests that this compound could be a precursor to a range of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The trifluoroacetyl group can influence the reactivity and regioselectivity of these cyclization reactions. For instance, trifluoroacetic acid is known to promote Michael addition-cyclization reactions to synthesize pyrrole-fused heterocyclic compounds. rsc.orgrsc.org The presence of the trifluoroacetyl group within the molecule itself could facilitate intramolecular cyclizations or act as a reactive site for further transformations.

The following table summarizes some of the potential heterocyclic systems that could be synthesized from nicotinonitrile precursors, highlighting the versatility of this scaffold.

| Starting Material Class | Reagents and Conditions | Resulting Heterocyclic System |

| Nicotinonitrile derivative | Hydrazonoyl chlorides in basic medium | Fused pyrazolopyridine systems nih.gov |

| Chalcone (B49325) and Malononitrile (B47326) | Base-catalyzed cyclization | 2-Aminonicotinonitrile derivatives nih.gov |

| Nicotinamide (B372718) derivative | Acylation/Thioacylation followed by cyclization | Pyrido[2,3-d]pyrimidine derivatives nih.gov |

| Nicotinonitrile-2-thione | Reaction with chloroacetic acid | Thieno[2,3-b]pyridine (B153569) derivatives researchgate.net |

Exploration in Non-linear Optical (NLO) Materials Research

Organic molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in telecommunications, optical data processing, and other photonic technologies. ias.ac.in The design of such molecules often involves the combination of electron-donating and electron-accepting groups connected by a π-conjugated system.

The structure of this compound, with the electron-withdrawing trifluoroacetyl and cyano groups attached to the π-deficient pyridine ring, suggests its potential as a component in NLO materials. The presence of fluorine atoms is known to enhance certain properties of organic molecules, including their NLO response. ethernet.edu.et Computational studies on related fluorinated pyridine derivatives, such as 5-(trifluoromethyl)pyridine-2-thiol, have shown that they are excellent candidates for NLO materials. journaleras.com The first-order hyperpolarizability (a measure of the NLO response) of such molecules is significantly influenced by the electronic nature of the substituents.

Research on other nicotinonitrile derivatives has also pointed to their potential in NLO applications. researchgate.net For example, certain pyridinedinitrile derivatives have been shown to exhibit high NLO values. researchgate.net The intramolecular charge transfer characteristics of donor-acceptor substituted π-systems are crucial for high NLO activity. While this compound is primarily an acceptor system, it could be functionalized with donor groups to create push-pull systems with significant NLO properties.

The following table outlines key molecular features that are desirable for NLO activity and how they relate to the structure of this compound and related compounds.

| NLO Property | Desirable Molecular Feature | Relevance to this compound |

| High Hyperpolarizability | Strong donor and acceptor groups, π-conjugation | Presence of strong electron-withdrawing groups (CF3CO- and CN-) on a π-system. Can be functionalized with donor groups. |

| Intramolecular Charge Transfer | Asymmetric electronic distribution | The combination of different electron-withdrawing groups on the pyridine ring creates an asymmetric charge distribution. |

| Thermal and Chemical Stability | Robust molecular framework | The pyridine ring provides a stable aromatic core. |

Development of Novel Catalytic Systems Utilizing Nicotinonitrile Derivatives

The pyridine and nitrile functionalities within this compound make it a promising ligand for the development of novel transition metal-based catalysts. The nitrogen atom of the pyridine ring and the nitrogen of the cyano group can both coordinate to metal centers, allowing for the formation of stable metal complexes. tum.de The electronic properties of the ligand, which are significantly influenced by the trifluoroacetyl group, can in turn modulate the catalytic activity of the metal center.

Nicotinonitrile and its derivatives have been employed as ligands in various catalytic systems. For instance, nickel(II) complexes containing pyridine carboxylic acid ligands have been studied for their catalytic activity in the oligomerization of olefins. researchgate.net The steric and electronic properties of the ligands play a crucial role in determining the efficiency and selectivity of the catalyst.

The strong electron-withdrawing nature of the trifluoroacetyl group in this compound would make it a "poor" donor ligand, which can be advantageous in certain catalytic applications. For example, in olefin polymerization, complexes with weakly coordinating ligands can exhibit high catalytic activity. cjcatal.com Furthermore, the nitrile group can be involved in the catalytic cycle itself, for example, in the hydrosilylative reduction of nitriles to amines catalyzed by cobalt(II) and nickel(II) complexes. researchgate.net

The potential applications of catalytic systems based on this compound derivatives could span a range of organic transformations, including:

Olefin Polymerization and Oligomerization: The ligand could be used to tune the activity and selectivity of late transition metal catalysts.

Cross-Coupling Reactions: Palladium and nickel complexes with functionalized pyridine ligands are widely used in cross-coupling reactions.

Oxidation and Reduction Reactions: The redox-active nature of some metal complexes with nitrogen-based ligands makes them suitable for oxidation and reduction catalysis. nih.gov

The development of catalysts derived from waste materials, such as modified calcium oxide from shells for biodiesel production, highlights the ongoing search for novel and sustainable catalytic systems. mdpi.comresearchgate.net While not directly related, this trend underscores the importance of exploring a wide range of chemical compounds, including functionalized heterocycles like this compound, for the design of next-generation catalysts.

Computational Chemistry and Theoretical Studies on 6 2,2,2 Trifluoroacetyl Nicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various other properties.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. scirp.org It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of this size. scielo.br

A typical DFT analysis of 6-(2,2,2-Trifluoroacetyl)nicotinonitrile would begin with geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. A common approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), which has been shown to provide reliable results for organic and heterocyclic molecules. ijcce.ac.irnih.gov The optimization would yield precise data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Table 1: Exemplary Optimized Geometric Parameters for this compound calculated using DFT.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (Pyridine Ring) | 1.38 - 1.40 | |

| C-N (Pyridine Ring) | 1.33 - 1.34 | |

| C-C (Acetyl) | 1.52 | |

| C=O (Acetyl) | 1.21 | |

| C-C (Nitrile) | 1.45 | |

| C≡N (Nitrile) | 1.16 | |

| C-F (Trifluoromethyl) | 1.34 | |

| **Bond Angles (°) ** | ||

| C-N-C (Pyridine Ring) | 117.5 | |

| N-C-C (Pyridine Ring) | 123.0 | |

| C-C=O (Acetyl) | 119.5 | |

| F-C-F (Trifluoromethyl) | 107.5 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation for this type of molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. nih.govscirp.org This method is particularly useful for predicting electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations, often performed with a functional like CAM-B3LYP which is suitable for charge-transfer excitations, would reveal the wavelengths of maximum absorption (λmax), the energy of each transition, and their corresponding oscillator strengths (f). ijcce.ac.ir The oscillator strength is a measure of the probability of a given electronic transition occurring. These theoretical spectra can be invaluable for interpreting experimental results and understanding how the molecule interacts with light.

Table 2: Hypothetical TD-DFT Results for Electronic Transitions of this compound.

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.85 | 322 | 0.152 | HOMO → LUMO |

| S0 → S2 | 4.21 | 294 | 0.089 | HOMO-1 → LUMO |

| S0 → S3 | 4.55 | 272 | 0.230 | HOMO → LUMO+1 |

Note: The data in this table is hypothetical, serving to illustrate the typical output of a TD-DFT analysis.

Frontier Molecular Orbital (FMO) Theory Investigations

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. taylorandfrancis.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the chemical stability and reactivity of the molecule. taylorandfrancis.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron. For this compound, the presence of strong electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO and potentially affect the energy gap.

Table 3: Illustrative Frontier Molecular Orbital Energies for this compound.

| Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -3.20 |

| Energy Gap (ΔE) | 4.65 |

Note: These energy values are exemplary and represent plausible results from a DFT calculation on a molecule with these functional groups.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgfaccts.de This method is excellent for quantifying charge distribution, hybridization, and intramolecular interactions. nih.govresearchgate.net

Table 4: Representative NBO Analysis Data for this compound.

| Atom | Natural Charge (e) |

| N (Pyridine) | -0.52 |

| C (Carbonyl) | +0.75 |

| O (Carbonyl) | -0.60 |

| N (Nitrile) | -0.48 |

| F (average) | -0.35 |

| Donor NBO → Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N_pyridyl → π(C-C) | 5.2 |

| π(C-C)_ring → π(C=O) | 3.8 |

| π(C-C)_ring → π*(C≡N) | 2.5 |

Note: The data presented is for illustrative purposes to show the type of information gained from an NBO analysis. LP denotes a lone pair, and π denotes an antibonding orbital.*

Molecular Modeling and Simulation Techniques

While quantum calculations focus on the electronic structure of a single, optimized geometry, molecular modeling and simulation techniques can explore the dynamic behavior and conformational possibilities of a molecule.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation about its single bonds. For this compound, a key conformational freedom is the rotation around the C-C single bond connecting the trifluoroacetyl group to the pyridine (B92270) ring.

This analysis can be performed by systematically rotating the relevant dihedral angle and calculating the potential energy at each step, a process known as a potential energy surface (PES) scan. rsc.org This scan reveals the energy minima, which correspond to stable conformers, and the energy maxima, which represent the transition states between them. mdpi.com The results provide the relative energies of different conformers and the energy barriers to their interconversion, which are crucial for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. nih.govnih.gov

Table 5: Hypothetical Relative Energies of Conformers of this compound.

| Conformer | Dihedral Angle (N_pyridyl-C-C=O) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~160° | 0.00 |

| B (Local Minimum) | ~20° | 1.85 |

| TS (Transition State) | ~90° | 4.50 |

Note: This table provides a hypothetical energy landscape to illustrate the findings of a conformational analysis.

Electrostatic Potential Mapping

Electrostatic potential mapping is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. It illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how a molecule will interact with other chemical species. This analysis is crucial for understanding potential binding interactions and reactivity patterns. Despite the utility of this technique, no studies presenting the electrostatic potential map specifically for this compound have been published.

Theoretical Investigations of Reaction Mechanisms and Transition States

The study of reaction mechanisms and the characterization of transition states are fundamental to understanding chemical reactivity. Computational methods allow for the exploration of potential energy surfaces, helping to elucidate the step-by-step pathways of chemical reactions and identify the high-energy transition state structures that govern reaction rates. While the synthesis and reactions of various nicotinonitrile derivatives have been documented, detailed theoretical investigations into the reaction mechanisms involving this compound are currently unavailable. Such studies would be invaluable for predicting its chemical behavior and designing new synthetic routes.

Computational Descriptors and Similarity Analyses in Chemical Space

Computational descriptors are numerical values that characterize the chemical and physical properties of a molecule. These descriptors, derived from the molecular structure, are used in quantitative structure-activity relationship (QSAR) studies and for similarity analyses within large chemical databases. Public repositories like PubChem provide computed descriptors for a vast number of compounds, but specific, in-depth analyses comparing this compound to other molecules in chemical space have not been a subject of published research. Such analyses would be beneficial for identifying compounds with similar properties and potential applications.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for Trifluoroacetylated Nicotinonitriles

The development of novel and efficient synthetic routes to 6-(2,2,2-trifluoroacetyl)nicotinonitrile and its analogs is paramount for unlocking their full potential. While classical methods for introducing trifluoroacetyl groups exist, future research is anticipated to focus on more sustainable, selective, and scalable strategies.

Recent advancements in C-H functionalization offer a promising avenue for the direct trifluoroacetylation of pre-functionalized nicotinonitrile precursors. acs.org Transition-metal-free approaches, utilizing dearomatization-rearomatization sequences with reagents like trifluoroacetic anhydride (B1165640), could provide a more direct and atom-economical route. acs.org Furthermore, exploring photoredox catalysis could enable the use of milder reaction conditions and alternative trifluoroacetyl sources.

Another emerging area is the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for seamless integration into multi-step syntheses. Developing a flow-based synthesis for this compound could significantly enhance its accessibility for further research and application.

Electrosynthesis represents another green and powerful tool for forging carbon-fluorine bonds. rsc.org Future methodologies could explore the electrochemical trifluoroacetylation of nicotinonitrile derivatives, potentially avoiding the need for stoichiometric oxidants or reductants and minimizing waste generation.

Exploration of Novel Reactivity Patterns and Transformations

The trifluoroacetyl group is a versatile functional handle that can be transformed into a variety of other valuable moieties. Future research should delve into the untapped reactivity of the trifluoroacetyl group in this compound, moving beyond its role as a simple substituent.

The carbonyl group of the trifluoroacetyl moiety is a prime site for nucleophilic attack. Systematic studies on its reduction to the corresponding alcohol or conversion to trifluoroethyl groups could yield new classes of derivatives with altered electronic and steric properties. Furthermore, reactions with organometallic reagents could lead to the formation of chiral tertiary alcohols, introducing stereocenters that are often crucial for biological activity.

The electron-withdrawing nature of the trifluoroacetyl group significantly influences the reactivity of the pyridine (B92270) ring. This could be harnessed to explore novel regioselective transformations at other positions of the nicotinonitrile scaffold. For instance, nucleophilic aromatic substitution reactions may be facilitated, allowing for the introduction of a diverse range of functional groups.

Moreover, the juxtaposition of the trifluoroacetyl and cyano groups may give rise to unique intramolecular cyclization reactions upon treatment with appropriate reagents. Such transformations could lead to the rapid construction of complex, fused heterocyclic systems that would be challenging to access through other means.

Advanced Applications in Diverse Fields of Chemical Science

The inherent properties of the trifluoroacetyl and nicotinonitrile moieties suggest a broad spectrum of potential applications for this compound in various fields of chemical science. researchgate.netresearchgate.netekb.eg

Medicinal Chemistry: The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.comtandfonline.comtandfonline.com The nicotinonitrile scaffold is also present in numerous biologically active molecules. researchgate.netresearchgate.netekb.egekb.egekb.eg Consequently, this compound and its derivatives are promising candidates for screening in various therapeutic areas. Future research should focus on synthesizing libraries of derivatives and evaluating their potential as inhibitors of kinases, proteases, or other enzymes implicated in diseases such as cancer and inflammation. researchgate.netresearchgate.netekb.eg

Materials Science: The strong dipole moment and potential for intermolecular interactions conferred by the trifluoroacetyl and cyano groups make this compound an interesting building block for novel organic materials. acs.org Investigations into its utility in the design of liquid crystals, nonlinear optical materials, and organic semiconductors are warranted. The thermal stability often associated with fluorinated compounds could also be advantageous in these applications.

Agrochemicals: Fluorinated heterocycles play a crucial role in modern agrochemicals. nih.gov The unique electronic properties of this compound could lead to the discovery of new herbicides, fungicides, or insecticides with novel modes of action. High-throughput screening of this compound and its derivatives against various agricultural pests and pathogens is a logical next step.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

Reaction Optimization: ML algorithms can be employed to rapidly optimize the synthesis of this compound. rsc.orgchemrxiv.org By analyzing data from a set of initial experiments, these models can predict the optimal reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts, thereby saving significant time and resources. rsc.orgchemrxiv.org

De Novo Design: Generative AI models can be utilized to design entirely new molecules based on the this compound scaffold. By providing the model with a set of desired properties, it can generate novel structures that are predicted to be active and synthesizable, thus expanding the chemical space around this promising core.

The future of chemical research on this compound is bright and multifaceted. By embracing emerging synthetic methodologies, exploring novel reactivity, investigating diverse applications, and integrating cutting-edge computational tools, the scientific community can unlock the full potential of this intriguing molecule.

Q & A

Q. What are the established synthetic routes for 6-(2,2,2-Trifluoroacetyl)nicotinonitrile, and what factors critically influence reaction efficiency?

The primary synthesis involves reacting 3-cyanopyridine with 2,2,2-trifluoroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis of the acyl chloride. Reaction efficiency depends on:

- Base selection : Triethylamine neutralizes HCl byproducts, driving the reaction forward.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Elevated temperatures (e.g., 80°C) improve reaction rates but may increase side reactions . Comparative studies of analogous compounds show yields ranging from 65% to 72% under optimized conditions .

Q. How do the trifluoroacetyl and nitrile functional groups in this compound contribute to its reactivity in medicinal chemistry applications?

- Trifluoroacetyl group : Acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitutions. It also enhances binding to enzyme active sites via hydrophobic and dipole interactions .

- Nitrile group : Participates in hydrogen bonding and serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids or conversion to tetrazoles) . These groups synergistically improve the compound’s bioavailability and target specificity in enzyme inhibition studies .

Q. What analytical approaches are used to differentiate this compound from its structural isomers (e.g., 2- or 4-substituted analogs)?

- NMR spectroscopy : Distinct chemical shifts for protons near the trifluoroacetyl group (e.g., deshielding effects at position 6 vs. 2 or 4).

- X-ray crystallography : Resolves positional differences in substituents on the pyridine ring.

- Chromatographic retention times : HPLC or GC-MS can separate isomers based on polarity differences induced by substituent positions .

Advanced Research Questions

Q. What experimental design considerations are essential for optimizing nucleophilic substitution reactions of this compound under varying solvent polarities?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states. Non-polar solvents may reduce reactivity.

- Nucleophile strength : Adjust equivalents of nucleophiles (e.g., piperidine, methoxide) based on solvent polarity.

- Temperature gradients : Higher temperatures (e.g., reflux in ethanol) improve kinetics but may degrade thermally sensitive reagents. Reference data show a 72% yield for piperidine substitution in DMF at 80°C compared to 65% for methoxide in ethanol under reflux .

Q. How should researchers address discrepancies in reported inhibitory effects of this compound across different enzyme inhibition assays?

- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations.

- Control for substituent positional effects : Compare activity against 2- or 4-substituted analogs to isolate electronic/steric contributions .

- Validate via orthogonal methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What computational modeling strategies are recommended for elucidating the binding mechanisms of this compound with ATP-binding cassette transporters?

- Molecular docking : Use software like AutoDock Vina to predict binding poses, focusing on interactions between the trifluoroacetyl group and hydrophobic transporter pockets.

- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent.

- Free-energy calculations : Apply MM-PBSA/GBSA to quantify contributions of key residues to binding . Preliminary docking studies suggest strong interactions with residues in the substrate-binding pocket due to the compound’s electron-deficient trifluoroacetyl moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.